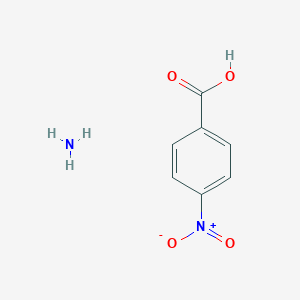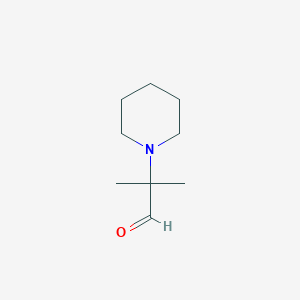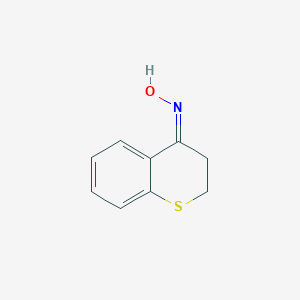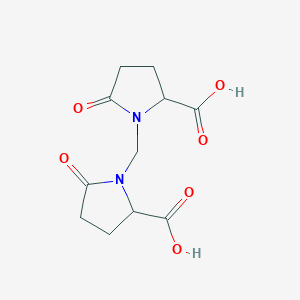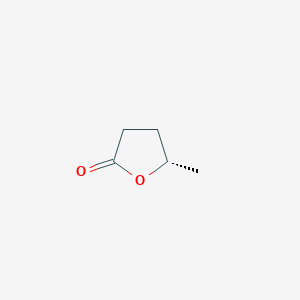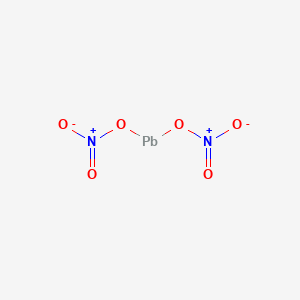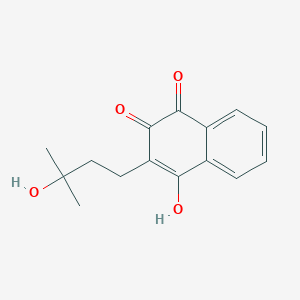
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione, also known as Juglone, is a natural compound found in the roots, leaves, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and anticancer properties. In recent years, Juglone has gained attention in scientific research for its potential application in various fields.
作用机制
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione exerts its biological effects through multiple mechanisms. It can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit the activity of various enzymes involved in inflammation and immune response, such as cyclooxygenase and nitric oxide synthase. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
生化和生理效应
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been shown to have various biochemical and physiological effects. It can induce DNA damage and oxidative stress, leading to cell death in cancer cells. It can also modulate the activity of various signaling pathways involved in inflammation and immune response. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
实验室实验的优点和局限性
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has several advantages for lab experiments. It is readily available and easy to synthesize. Additionally, it has been extensively studied, and its biological effects are well characterized. However, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has some limitations as well. It can be toxic at high concentrations, limiting its use in certain experiments. Furthermore, its solubility in water is low, making it difficult to use in aqueous solutions.
未来方向
There are several future directions for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione research. One potential area is the development of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione derivatives with improved solubility and reduced toxicity. Additionally, the use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in combination with other anticancer agents could enhance its therapeutic efficacy. Furthermore, the potential use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the development of novel drug delivery systems for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione could improve its bioavailability and therapeutic efficacy.
合成方法
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or by the extraction and purification of Juglans regia leaves and fruits. The latter method is more commonly used due to its higher yield and purity.
科学研究应用
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been extensively studied for its potential therapeutic effects. It has been shown to have antimicrobial activity against various bacteria, fungi, and viruses. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has exhibited anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
属性
CAS 编号 |
15298-01-8 |
|---|---|
产品名称 |
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC 名称 |
4-hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O4/c1-15(2,19)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18/h3-6,16,19H,7-8H2,1-2H3 |
InChI 键 |
XKHIPCDZGJWMJE-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
规范 SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
其他 CAS 编号 |
15298-01-8 |
同义词 |
2-Hydroxy-3-(3-hydroxy-3-methylbutyl)-1,4-naphthalenedione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



